Cas no 58475-16-4 (3-Deoxy-1,2-O-(1-methylethylidene)-α-D-ribo-hexofuranose 6-(4-Methylbenzenesulfonate))

3-Deoxy-1,2-O-(1-methylethylidene)-α-D-ribo-hexofuranose 6-(4-Methylbenzenesulfonate) is a protected carbohydrate derivative featuring a 1,2-O-isopropylidene group and a 6-O-tosylate moiety. This compound is particularly useful in synthetic organic chemistry as an intermediate for selective functionalization, enabling further modifications at the C-6 position due to the reactive tosylate group. The isopropylidene protection enhances stability while allowing controlled deprotection under mild conditions. Its well-defined stereochemistry makes it valuable for constructing complex sugar-based molecules, including nucleosides or glycoconjugates. The product is characterized by high purity and consistent performance, making it suitable for research applications requiring precise carbohydrate chemistry.
3-Deoxy-1,2-O-(1-methylethylidene)-α-D-ribo-hexofuranose 6-(4-Methylbenzenesulfonate) structure
58475-16-4 structure
Product Name:3-Deoxy-1,2-O-(1-methylethylidene)-α-D-ribo-hexofuranose 6-(4-Methylbenzenesulfonate)
CAS No:58475-16-4
MF:C16H22O7S
MW:358.406684398651
CID:5733268
Update Time:2025-05-25

3-Deoxy-1,2-O-(1-methylethylidene)-α-D-ribo-hexofuranose 6-(4-Methylbenzenesulfonate) Chemical and Physical Properties

Names and Identifiers

    • 3-Deoxy-1,2-O-(1-methylethylidene)-α-D-ribo-hexofuranose 6-(4-Methylbenzenesulfonate)
    • α-D-ribo-Hexofuranose, 3-deoxy-1,2-O-(1-methylethylidene)-, 6-(4-methylbenzenesulfonate)
    • 3-?Deoxy-?1,?2-?O-?(1-?methylethylidene)?-?α-?D-?ribo-?hexofuranose 6-?(4-?Methylbenzenesulfona?te)
    • Inchi: 1S/C16H22O7S/c1-10-4-6-11(7-5-10)24(18,19)20-9-12(17)13-8-14-15(21-13)23-16(2,3)22-14/h4-7,12-15,17H,8-9H2,1-3H3/t12-,13+,14-,15-/m1/s1
    • InChI Key: DFBMXOXPQDOMOP-LXTVHRRPSA-N
    • SMILES: [C@@H]([C@@]1([H])O[C@]2([H])OC(C)(C)O[C@]2([H])C1)(O)COS(C1C=CC(C)=CC=1)(=O)=O

Experimental Properties

  • Density: 1.296±0.06 g/cm3(Predicted)
  • Melting Point: NA
  • Boiling Point: 505.7±45.0 °C(Predicted)
  • Solubility: Acetone; Dichloromethane; Pyridine
  • pka: 12.84±0.20(Predicted)

3-Deoxy-1,2-O-(1-methylethylidene)-α-D-ribo-hexofuranose 6-(4-Methylbenzenesulfonate) Security Information

3-Deoxy-1,2-O-(1-methylethylidene)-α-D-ribo-hexofuranose 6-(4-Methylbenzenesulfonate) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D232813-50mg
3-​Deoxy-​1,​2-​O-​(1-​methylethylidene)​-​α-​D-​ribo-​hexofuranose 6-​(4-​Methylbenzenesulfona​te)
58475-16-4
50mg
$69.00 2023-05-18
TRC
D232813-100mg
3-​Deoxy-​1,​2-​O-​(1-​methylethylidene)​-​α-​D-​ribo-​hexofuranose 6-​(4-​Methylbenzenesulfona​te)
58475-16-4
100mg
$110.00 2023-05-18

Additional information on 3-Deoxy-1,2-O-(1-methylethylidene)-α-D-ribo-hexofuranose 6-(4-Methylbenzenesulfonate)

3-Deoxy-1,2-O-(1-methylethylidene)-α-D-ribo-hexofuranose 6-(4-Methylbenzenesulfonate): A Comprehensive Overview

The compound with CAS No. 58475-16-4, known as 3-Deoxy-1,2-O-(1-methylethylidene)-α-D-ribo-hexofuranose 6-(4-Methylbenzenesulfonate), is a highly specialized organic molecule with significant potential in various fields of chemical and biological research. This compound is characterized by its unique structure, which includes a deoxy group at the 3-position, an O-(1-methylethylidene) group at the 1,2-position, and a sulfonate ester at the 6-position. These structural features make it a valuable tool in the study of carbohydrate chemistry and related disciplines.

Recent advancements in carbohydrate chemistry have highlighted the importance of such compounds in understanding the role of sugar derivatives in biological systems. The deoxy group in this molecule is particularly interesting as it alters the molecule's reactivity and stability compared to its fully oxidized counterparts. This modification has been shown to influence the molecule's ability to participate in enzymatic reactions, making it a valuable substrate for studying glycosidases and other sugar-processing enzymes.

The O-(1-methylethylidene) group at the 1,2-position introduces steric hindrance into the molecule, which can significantly affect its conformational flexibility. This feature has been leveraged in recent studies to investigate the relationship between molecular structure and enzymatic activity. By modifying this group, researchers have been able to create analogs that exhibit enhanced stability or altered binding affinities to specific proteins.

The sulfonate ester at the 6-position of this compound adds another layer of complexity to its structure. Sulfonate groups are known for their ability to act as leaving groups in substitution reactions, making this compound a promising candidate for use in organic synthesis. Recent research has explored its potential as an intermediate in the synthesis of more complex sugar derivatives with applications in drug discovery and materials science.

In terms of applications, this compound has shown promise in several areas. Its unique structure makes it an ideal candidate for use in the development of novel therapeutics targeting carbohydrate-related diseases. For instance, studies have demonstrated that analogs of this compound can inhibit certain glycosidases involved in cancer progression, suggesting potential therapeutic applications.

Furthermore, the sulfonate ester functionality has been exploited in the design of bioconjugates for imaging and drug delivery purposes. By attaching targeting ligands or imaging agents to this group, researchers have created molecules that can selectively bind to specific tissues or cells, opening new avenues for diagnostic and therapeutic interventions.

The synthesis of 3-Deoxy-1,2-O-(1-methylethylidene)-α-D-ribo-hexofuranose 6-(4-Methylbenzenesulfonate) involves a series of carefully controlled steps that highlight the challenges associated with constructing such complex molecules. Recent advances in asymmetric synthesis have enabled more efficient routes to this compound, reducing production costs and improving scalability.

In conclusion, CAS No. 58475-16-4 represents a cutting-edge molecule with diverse applications across multiple scientific domains. Its unique structural features make it a valuable tool for advancing our understanding of carbohydrate chemistry and its implications for human health and disease. As research continues to uncover new uses for this compound, its role in shaping future innovations in medicine and biotechnology is likely to grow even further.

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